Cas no 1806467-70-8 (2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one)

2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one
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- Inchi: 1S/C10H9BrClFO/c1-6(11)10(14)8-3-2-7(5-13)4-9(8)12/h2-4,6H,5H2,1H3
- InChI Key: SXYCVMBBOVWJSA-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(CF)=CC=1Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1
2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013014998-1g |
2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one |
1806467-70-8 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013014998-500mg |
2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one |
1806467-70-8 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
Alichem | A013014998-250mg |
2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one |
1806467-70-8 | 97% | 250mg |
484.80 USD | 2021-06-25 |
2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one
Professional Introduction to 2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one (CAS No. 1806467-70-8)
2-Bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one, with the CAS number 1806467-70-8, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This compound, featuring a complex aromatic structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular framework, characterized by the presence of both bromine and chlorine substituents, makes it a valuable building block for further chemical modifications and functionalizations.
The structural attributes of 2-bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one contribute to its utility in medicinal chemistry. The bromine atom at the second position and the chloro group at the fourth position of the phenyl ring provide reactive sites for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Additionally, the fluoromethyl group at the fourth position enhances the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for pharmaceutical applications.
In recent years, this compound has been extensively studied for its potential in developing novel therapeutic agents. Its role as a precursor in synthesizing small-molecule inhibitors has been particularly noteworthy. For instance, researchers have explored its utility in creating kinase inhibitors, which are essential in treating various diseases, including cancer. The bromine and chloro substituents facilitate selective modifications, allowing chemists to fine-tune the pharmacokinetic properties of these inhibitors.
One of the most compelling aspects of 2-bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one is its incorporation into libraries of compounds designed for high-throughput screening. This approach has been instrumental in identifying lead compounds with promising biological activities. The combination of fluorine and chlorine atoms enhances binding affinity to target proteins, improving the efficacy of drug candidates. Such libraries are indispensable in modern drug discovery pipelines, where rapid identification of active molecules is crucial.
The compound's relevance extends beyond kinase inhibitors. It has also been utilized in the synthesis of antiviral and antibacterial agents. The presence of halogen atoms allows for further derivatization into molecules that can disrupt viral replication or bacterial cell wall synthesis. This versatility underscores its importance as a synthetic intermediate in medicinal chemistry.
Advances in synthetic methodologies have further highlighted the significance of 2-bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient transformations of this compound into more complex structures. These methods have reduced reaction times and improved yields, making large-scale synthesis more feasible. As a result, researchers can now explore more intricate molecular architectures without compromising on efficiency.
The impact of this compound on drug development is also evident in its role as a precursor for radiolabeled probes used in diagnostic imaging. The halogen atoms make it an ideal candidate for incorporation into positron emission tomography (PET) tracers. These tracers help in visualizing biological processes non-invasively, aiding in early detection and monitoring of diseases such as cancer.
In conclusion, 2-bromo-1-(2-chloro-4-(fluoromethyl)phenyl)propan-1-one (CAS No. 1806467-70-8) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules across various therapeutic areas. As research continues to evolve, this compound will undoubtedly play an even greater role in advancing drug discovery and development.
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